Lipophilicity Driving Membrane Permeability
The 2‑ethyl analog exhibits a computed LogP (octanol‑water partition coefficient) of 2.59, markedly higher than the 2‑methyl congener (LogP 2.33) and the 2‑unsubstituted variant (LogP 2.02) . A LogP increase of 0.26–0.57 units indicates significantly enhanced lipophilicity, which is directly correlated with improved passive membrane permeability and potential oral absorption in drug‑development contexts [1].
| Evidence Dimension | Computed LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.59 |
| Comparator Or Baseline | 2‑Methyl analog (CAS 954112-72-2): LogP = 2.33; 2‑H analog (CAS 954112-70-0): LogP = 2.02 |
| Quantified Difference | ΔLogP = +0.26 (vs 2‑methyl); +0.57 (vs 2‑H) |
| Conditions | In silico prediction (method: atom‑based LogP calculation); 98% purity products from single vendor (Leyan) ensuring consistent computational methodology |
Why This Matters
Higher LogP translates to superior membrane permeability, a critical parameter for intracellular kinase targets such as FGFRs, where poor permeability often limits cellular potency despite high biochemical affinity.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov., 2010, 5, 235-248. DOI: 10.1517/17460441003605098. View Source
